molecular formula C16H16O3 B14133014 Ethyl 2-(o-tolyloxy)benzoate

Ethyl 2-(o-tolyloxy)benzoate

Cat. No.: B14133014
M. Wt: 256.30 g/mol
InChI Key: MFJSONAPWGITKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(o-tolyloxy)benzoate is an ester derivative of benzoic acid featuring an o-tolyloxy (2-methylphenoxy) substituent at the 2-position of the benzene ring. Such methods likely extend to this compound, leveraging reagents like iodonium salts or acid catalysts .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-(2-methylphenoxy)benzoate

InChI

InChI=1S/C16H16O3/c1-3-18-16(17)13-9-5-7-11-15(13)19-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3

InChI Key

MFJSONAPWGITKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(o-tolyloxy)benzoate can be synthesized through the esterification of 2-(o-tolyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of modified clay as a solid acid catalyst can improve the conversion rate and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(o-tolyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Hydrolysis: 2-(o-tolyloxy)benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(o-tolyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Electronic Features

The substituent’s position, electronic nature, and steric bulk differentiate Ethyl 2-(o-tolyloxy)benzoate from other benzoate esters:

  • Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃): A methoxy group at the 2-position provides moderate electron-donating effects but lacks the steric bulk of o-tolyloxy. This results in higher solubility in polar solvents like ethanol .
  • Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂): The dimethylamino group at the 4-position is strongly electron-donating, enhancing reactivity in photopolymerization applications (e.g., resin cements) .

Physical Properties

Compound Molecular Weight Substituent Solubility Key Physical Traits
This compound 268.30 g/mol 2-o-tolyloxy Low (non-polar solvents) High melting point due to steric hindrance
Ethyl 2-methoxybenzoate 180.20 g/mol 2-methoxy High in ethanol Lower viscosity, used in fragrances
Ethyl 4-(dimethylamino)benzoate 193.24 g/mol 4-dimethylamino Moderate in resins High reactivity in photopolymerization
Ethyl 4-(sulfooxy)benzoate 246.24 g/mol 4-sulfooxy High in water Polar, bioactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.